(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone
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Overview
Description
(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a trifluoromethyl group, and a spirocyclic nonane structure, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of raw materials, reaction conditions, and purification methods are crucial to achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and spirocyclic compounds with trifluoromethyl groups. Examples include:
- (3-Methyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone
- (3-Phenyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone
Uniqueness
The uniqueness of (3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[35]nonan-6-yl]methanone lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(3-ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c1-2-21-10(8-18-19-21)12(22)20-7-4-11(14(15,16)17)13(9-20)5-3-6-13/h8,11H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGRKIJRBFSLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)N2CCC(C3(C2)CCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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